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molecular formula C10H7Cl2NO B1322905 2,4-Dichloro-7-methoxyquinoline CAS No. 55934-22-0

2,4-Dichloro-7-methoxyquinoline

Cat. No. B1322905
M. Wt: 228.07 g/mol
InChI Key: XHKVDLMHZLUDSK-UHFFFAOYSA-N
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Patent
US07608592B2

Procedure details

Solid pyrazole (3.2 g, 47.36 mmol, 3.0 equiv.) was heated and melted at 80° C. Then solid 2,4-Dichloro-7-methoxy-quinoline (3.6 g, 15.78 mmol, 1.0 equiv.) was added and the mixture was then heated to 115° C. fo 3 h. Then the mixture was cooled to rt and purified by flash chromatography (20% ethyl acetate/hexane) to give 4-Chloro-7-methoxy-2-pyrazol-1-yl-quinoline (2.3 g, 8.88 mmol, 56% yield) as white solid. 1H NMR (CDCl3): 8.77 (d, 1 H, J=2.8 Hz); 8.18 (s, 1H); 8.10 (d, 1 H, J=9.2 Hz); 7.79 (s, 1H); 7.38 (d, 1 H, J=2.8 Hz); 7.23 (dd, 1 H, J=2.0, 8.8 Hz); 6.53-6.52 (m, 1H); 3.98 (s, 3H). MS m/z 260 (M++H).
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[CH:4][CH:3]=[N:2]1.Cl[C:7]1[CH:16]=[C:15]([Cl:17])[C:14]2[C:9](=[CH:10][C:11]([O:18][CH3:19])=[CH:12][CH:13]=2)[N:8]=1>>[Cl:17][C:15]1[C:14]2[C:9](=[CH:10][C:11]([O:18][CH3:19])=[CH:12][CH:13]=2)[N:8]=[C:7]([N:1]2[CH:5]=[CH:4][CH:3]=[N:2]2)[CH:16]=1

Inputs

Step One
Name
Quantity
3.2 g
Type
reactant
Smiles
N1N=CC=C1
Step Two
Name
Quantity
3.6 g
Type
reactant
Smiles
ClC1=NC2=CC(=CC=C2C(=C1)Cl)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
115 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Then the mixture was cooled to rt
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography (20% ethyl acetate/hexane)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC1=CC(=NC2=CC(=CC=C12)OC)N1N=CC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 8.88 mmol
AMOUNT: MASS 2.3 g
YIELD: PERCENTYIELD 56%
YIELD: CALCULATEDPERCENTYIELD 56.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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